2-Diazonio-5-(1H-imidazole-1-sulfonyl)naphthalen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-5-(1H-imidazole-1-sulfonyl)naphthalen-1-olate is a complex organic compound that features a diazonium group, an imidazole ring, and a naphthalene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-5-(1H-imidazole-1-sulfonyl)naphthalen-1-olate typically involves multiple steps:
Formation of the Imidazole-1-sulfonyl Group: This step involves the sulfonylation of imidazole, often using reagents like chlorosulfonic acid or sulfur trioxide-pyridine complex.
Naphthalene Derivatization: The naphthalene backbone is functionalized to introduce the necessary substituents. This can involve nitration followed by reduction to form an amine group.
Diazotization: The amine group on the naphthalene derivative is converted to a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring safety due to the potentially hazardous nature of diazonium salts.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-5-(1H-imidazole-1-sulfonyl)naphthalen-1-olate can undergo various types of chemical reactions:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide or copper(I) chloride in aqueous conditions.
Coupling: Phenols or aromatic amines in alkaline conditions.
Reduction: Sodium borohydride or stannous chloride in acidic conditions.
Major Products
Substitution: Halogenated naphthalene derivatives.
Coupling: Azo compounds.
Reduction: Amino-naphthalene derivatives.
Scientific Research Applications
Chemistry
Biology and Medicine
The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of novel pharmaceuticals. Its ability to form azo compounds is of interest for designing drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of dyes and pigments due to its ability to form stable azo compounds. It may also find applications in materials science for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Diazonio-5-(1H-imidazole-1-sulfonyl)naphthalen-1-olate primarily involves its diazonium group, which is highly reactive and can undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it participates in. For example, in azo coupling reactions, the diazonium group reacts with electron-rich aromatic compounds to form azo bonds.
Comparison with Similar Compounds
Similar Compounds
2-Diazonio-1-naphthol-4-sulfonate: Another diazonium compound with a naphthalene backbone.
4-Diazonio-2,5-dimethoxybenzenesulfonate: A diazonium compound with a benzene ring and sulfonate group.
Imidazole-1-sulfonyl azide: A related compound with an azide group instead of a diazonium group.
Uniqueness
2-Diazonio-5-(1H-imidazole-1-sulfonyl)naphthalen-1-olate is unique due to the combination of its diazonium group, imidazole ring, and naphthalene backbone. This unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
136152-48-2 |
---|---|
Molecular Formula |
C13H8N4O3S |
Molecular Weight |
300.29 g/mol |
IUPAC Name |
2-diazonio-5-imidazol-1-ylsulfonylnaphthalen-1-olate |
InChI |
InChI=1S/C13H8N4O3S/c14-16-11-5-4-9-10(13(11)18)2-1-3-12(9)21(19,20)17-7-6-15-8-17/h1-8H |
InChI Key |
SCAUKSYMIVDJMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)S(=O)(=O)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.